1-(2-Bromoethoxy)-2,3-difluorobenzene
Description
1-(2-Bromoethoxy)-2,3-difluorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 2-bromoethoxy group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromoethoxy moiety serves as a reactive handle for further functionalization, while the fluorine atoms enhance its electronic and steric properties, influencing reactivity and binding interactions .
Properties
CAS No. |
426843-00-7 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |
InChI Key |
AUSYOIWBSUAQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following analogues (similarity scores provided in ):
1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91)
- Structure : Differs by a methoxy group at the 4-position instead of bromoethoxy.
- The absence of an ethoxy spacer alters steric bulk and electronic effects.
- Synthesis : Prepared via demethylation using BBr₃ (similar to ), yielding high-purity products through controlled reaction conditions .
1-Bromo-4-ethoxy-2,3-difluorobenzene (Similarity: 0.88)
- Structure : Ethoxy group replaces bromoethoxy at the 4-position.
- Impact : Ethoxy is less reactive than bromoethoxy, limiting utility in cross-coupling reactions. Molecular weight (237.04 g/mol) is lower than the target compound (271.49 g/mol) due to the absence of bromine .
- Applications : Used in synthesizing liquid crystals and surfactants, where reduced reactivity is advantageous .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7)
- Structure : Chloroethoxy substituent at the 2-position and fluorines at 3,5-positions.
- Impact : Chlorine’s electronegativity increases polarity compared to bromine, altering solubility and reactivity. The 3,5-difluoro pattern may enhance symmetry in crystal packing .
- Physicochemical Properties : Higher molecular weight (271.49 g/mol) due to chlorine .
Physicochemical Properties
*Calculated from molecular formula; exact value may vary.
Key Observations :
- Halogen type (Br vs. Cl) significantly affects molecular weight and reactivity.
- Fluorine positioning (2,3 vs. 3,5) influences electronic effects and intermolecular interactions.
- Bromoethoxy derivatives exhibit higher acute toxicity thresholds (LD₅₀ >2,000 mg/kg), suggesting low immediate hazard .
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